molecular formula C28H52BrNO B12674769 Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate CAS No. 85940-54-1

Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate

Cat. No.: B12674769
CAS No.: 85940-54-1
M. Wt: 498.6 g/mol
InChI Key: NEPGSCLTUXSNPZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate typically involves the quaternization of dimethylhexadecylamine with 4-bromo-2,6-xylenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control helps in maintaining the desired reaction conditions .

Mechanism of Action

The mechanism of action of ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis . It also interferes with cellular signaling pathways, affecting various cellular functions .

Properties

CAS No.

85940-54-1

Molecular Formula

C28H52BrNO

Molecular Weight

498.6 g/mol

IUPAC Name

4-bromo-2,6-dimethylphenolate;ethyl-hexadecyl-dimethylazanium

InChI

InChI=1S/C20H44N.C8H9BrO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-5-3-7(9)4-6(2)8(5)10/h5-20H2,1-4H3;3-4,10H,1-2H3/q+1;/p-1

InChI Key

NEPGSCLTUXSNPZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC1=CC(=CC(=C1[O-])C)Br

Origin of Product

United States

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